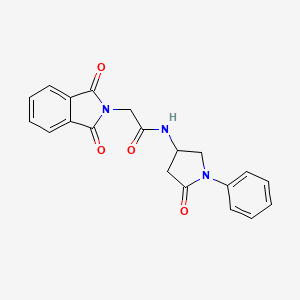

2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide (CAS: 896274-83-2) is a heterocyclic compound featuring two distinct moieties: a 1,3-dioxoisoindoline group and a 5-oxo-1-phenylpyrrolidine acetamide backbone.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-17(12-23-19(26)15-8-4-5-9-16(15)20(23)27)21-13-10-18(25)22(11-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBWBCRTGDLXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

Formation of the pyrrolidinone moiety: This can be synthesized through the cyclization of appropriate amino acids or their derivatives.

Coupling of the two moieties: The final step involves coupling the phthalimide and pyrrolidinone moieties through an acylation reaction, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Used in the synthesis of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Phthalimide Derivatives

- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): This compound replaces the dioxoisoindolinyl group with a phthalimide ring and a chloro substituent. The chloro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.

2-Oxoindoline Derivatives

- Examples :

- Key Differences: These compounds feature an oxoindoline core instead of dioxoisoindolinyl. However, the absence of the pyrrolidinone ring may reduce conformational stability compared to the target compound .

Pyridazin-3(2H)-one Derivatives

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()

- These compounds act as formyl peptide receptor (FPR) agonists, suggesting utility in immune modulation. The target compound’s bulkier structure may limit similar receptor engagement but could enhance selectivity .

Acetamide Side-Chain Variations

Nitroindole-Based Acetamides

- Example : 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide ()

- Comparison: The nitro group on the indole ring introduces strong electron-withdrawing effects, altering redox properties and metabolic stability. The stereospecific phenylethyl group may improve chiral recognition in enzyme binding, a feature absent in the target compound’s pyrrolidinone moiety .

Benzothiazole Acetamides

- Examples :

- Comparison : Benzothiazole rings enhance aromatic stacking and are associated with antitumor and antimicrobial activities. The trifluoromethyl group improves lipophilicity and bioavailability, whereas the target compound’s dioxoisoindolinyl group may prioritize solubility over membrane penetration .

Pharmacophore Hybridization

Pyrrolo-Triazinone Derivatives

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, including data from various studies and case reports.

Synthesis and Structural Characterization

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the isoindoline structure and subsequent modifications to introduce the pyrrolidine moiety. The compound's structure has been confirmed through techniques such as single-crystal X-ray diffraction, revealing key features such as bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets.

Key Structural Features

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- Crystal Structure : Exhibits a tetrahedral geometry around the central nitrogen atoms with specific bond angles indicative of steric interactions from bulky substituents.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticonvulsant Activity

A study focused on derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide highlighted its anticonvulsant properties. The synthesized compounds were tested against various seizure models, showing significant efficacy in reducing seizure frequency and duration. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Antimicrobial Activity

Another study evaluated the antimicrobial potential of related dioxoisoindoline compounds against several bacterial strains. The results indicated that these compounds exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 500 |

| B | Enterococcus faecalis | 750 |

| C | Pseudomonas aeruginosa | 1000 |

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The IC₅₀ values ranged from 10 to 30 µM, indicating potential as an anticancer agent. Further studies are needed to elucidate the specific pathways involved in its cytotoxic effects.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

- Anticonvulsant Efficacy : In a controlled study involving animal models, administration of the compound led to a significant reduction in seizure activity compared to control groups. The results suggested a dose-dependent response.

- Antimicrobial Screening : A comprehensive screening against a panel of bacterial strains demonstrated that modifications to the dioxoisoindoline scaffold could enhance antimicrobial efficacy, suggesting a structure-activity relationship that merits further investigation.

- Cytotoxic Mechanisms : Research into its anticancer properties revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.